molecular formula C19H17Cl2N3O B2551485 (2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone CAS No. 256458-58-9

(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone

Cat. No.: B2551485
CAS No.: 256458-58-9
M. Wt: 374.27
InChI Key: OLSSJOVYNZYJIL-UHFFFAOYSA-N
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Description

(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone is a synthetic compound with the molecular formula C19H17Cl2N3O. It is known for its complex structure, which includes a dichlorophenyl group, an indole moiety, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(1H-indol-4-yl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-dichlorophenyl)[4-(1H-indol-3-yl)piperazino]methanone
  • (2,6-dichlorophenyl)[4-(1H-indol-5-yl)piperazino]methanone
  • (2,6-dichlorophenyl)[4-(1H-indol-6-yl)piperazino]methanone

Uniqueness

(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone is unique due to the specific positioning of the indole moiety at the 4-position of the piperazine ring. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

(2,6-dichlorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O/c20-14-3-1-4-15(21)18(14)19(25)24-11-9-23(10-12-24)17-6-2-5-16-13(17)7-8-22-16/h1-8,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSSJOVYNZYJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328384
Record name (2,6-dichlorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

256458-58-9
Record name (2,6-dichlorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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